molecular formula C13H17N3S2 B1326640 4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 956576-84-4

4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1326640
CAS No.: 956576-84-4
M. Wt: 279.4 g/mol
InChI Key: FJICFWKVWQVMST-UHFFFAOYSA-N
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Description

4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that incorporates a thiophene ring fused with a cycloheptane ring, along with a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple stepsSpecific reaction conditions such as the use of Lewis acids, solvents like dichloromethane, and controlled temperatures are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions often involve specific solvents, controlled temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring may also contribute to the compound’s overall biological activity by facilitating binding to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a triazole and a thiophene ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

4-ethyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S2/c1-2-16-12(14-15-13(16)17)10-8-18-11-7-5-3-4-6-9(10)11/h8H,2-7H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJICFWKVWQVMST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CSC3=C2CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601116927
Record name 4-Ethyl-2,4-dihydro-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601116927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956576-84-4
Record name 4-Ethyl-2,4-dihydro-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956576-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-2,4-dihydro-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601116927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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